rac Zearalanone-d6
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Overview
Description
rac Zearalanone-d6 is a deuterium-labeled derivative of zearalanone, a non-steroidal estrogenic mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry to quantify zearalanone and its metabolites in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
rac Zearalanone-d6 is synthesized through a deuterium exchange reaction. The process involves the reduction of zearalanone in the presence of deuterium gas and a suitable catalyst. This reaction replaces the hydrogen atoms in zearalanone with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium exchange. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
rac Zearalanone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated zearalanone derivatives.
Reduction: It can be reduced to form deuterated zearalenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum deuteride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Deuterated zearalanone derivatives.
Reduction: Deuterated zearalenol derivatives.
Substitution: Various deuterated functionalized zearalanone derivatives.
Scientific Research Applications
rac Zearalanone-d6 is widely used in scientific research for various applications:
Analytical Chemistry: Used as an internal standard for the quantification of zearalanone and its metabolites in food and biological samples.
Biology: Employed in studies to understand the metabolism and toxicokinetics of zearalanone in different organisms.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of zearalanone.
Mechanism of Action
rac Zearalanone-d6 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target cells, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and the modulation of cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound, a non-steroidal estrogenic mycotoxin.
Zearalenol: A reduced form of zearalenone with similar estrogenic activity.
Zearalanol: Another reduced form with distinct estrogenic properties.
Uniqueness
rac Zearalanone-d6 is unique due to its deuterium labeling, which provides enhanced stability and specificity in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled analogs, making it an invaluable tool in research and industry .
Properties
Molecular Formula |
C18H24O5 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/i1D3,6D2,12D |
InChI Key |
APJDQUGPCJRQRJ-ZJAMSSKDSA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
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